molecular formula C14H21N5 B4507352 N-cycloheptyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-cycloheptyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4507352
M. Wt: 259.35 g/mol
InChI Key: AVSURQCVFXNHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a useful research compound. Its molecular formula is C14H21N5 and its molecular weight is 259.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.17969569 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-tumor Activities

Compounds with the [1,2,4]triazolo[4,3-b]pyridazin-6-amine scaffold have been synthesized and evaluated for their anti-tumor properties. Ahmed et al. (2014) synthesized new derivatives showing potent cytotoxic activity against different human cancer cell lines, indicating their potential as anti-tumor agents. These derivatives were characterized using spectral data and X-ray single crystal diffraction, highlighting the importance of structural analysis in developing therapeutics (Ahmed, Ahmed, & Abdelhamid, 2014).

Antimicrobial Evaluation

New thienopyrimidine derivatives, which share a core similarity with the [1,2,4]triazolo[4,3-b]pyridazin-6-amine structure, were synthesized and showed pronounced antimicrobial activity. The reaction process and the resulting antimicrobial efficacy of these compounds indicate their potential application in combating microbial infections (Bhuiyan et al., 2006).

Development of Dipeptidyl Peptidase IV Inhibitors

The synthesis of beta-amino amides incorporating fused heterocycles, such as triazolopiperazines, demonstrated the potential of these compounds in treating type 2 diabetes. Kim et al. (2005) identified a potent orally active dipeptidyl peptidase IV (DPP-IV) inhibitor with excellent selectivity and in vivo efficacy in animal models, showcasing the therapeutic potential of compounds related to N-cycloheptyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Kim et al., 2005).

Properties

IUPAC Name

N-cycloheptyl-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5/c1-2-13-16-17-14-10-9-12(18-19(13)14)15-11-7-5-3-4-6-8-11/h9-11H,2-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSURQCVFXNHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cycloheptyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
Reactant of Route 2
N-cycloheptyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 3
Reactant of Route 3
N-cycloheptyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 4
Reactant of Route 4
N-cycloheptyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 5
Reactant of Route 5
N-cycloheptyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 6
Reactant of Route 6
N-cycloheptyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.